molecular formula C11H17BrNO4P B13944319 Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate

Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate

Cat. No.: B13944319
M. Wt: 338.13 g/mol
InChI Key: DCVYBOUAQUZAKX-UHFFFAOYSA-N
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Description

Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate is a chemical compound with the molecular formula C10H15BrNO3P It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate typically involves the bromination of a pyridine derivative followed by the introduction of a phosphonate group. One common method involves the use of 5-bromo-2-methoxypyridine as a starting material. This compound is then reacted with diethyl phosphite under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and phosphonation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate involves its interaction with specific molecular targets. The bromine and phosphonate groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate is unique due to the presence of both bromine and phosphonate groups, which confer distinct chemical properties and reactivity. The methoxy group also adds to its uniqueness by influencing its electronic and steric characteristics .

Properties

Molecular Formula

C11H17BrNO4P

Molecular Weight

338.13 g/mol

IUPAC Name

5-bromo-3-(diethoxyphosphorylmethyl)-2-methoxypyridine

InChI

InChI=1S/C11H17BrNO4P/c1-4-16-18(14,17-5-2)8-9-6-10(12)7-13-11(9)15-3/h6-7H,4-5,8H2,1-3H3

InChI Key

DCVYBOUAQUZAKX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(N=CC(=C1)Br)OC)OCC

Origin of Product

United States

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